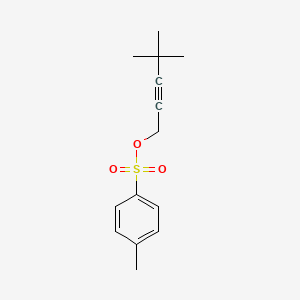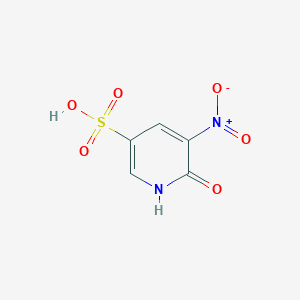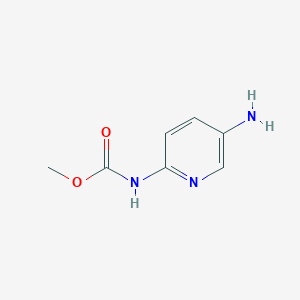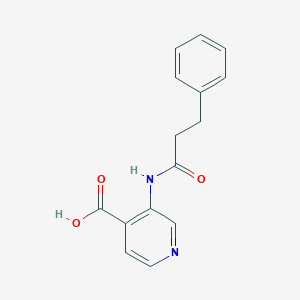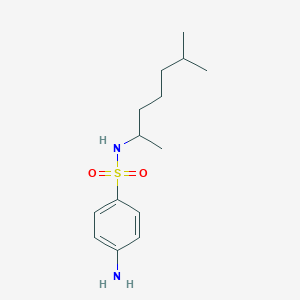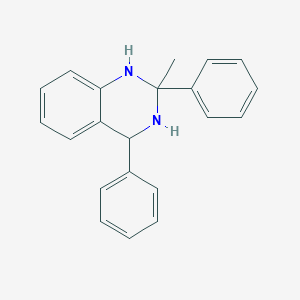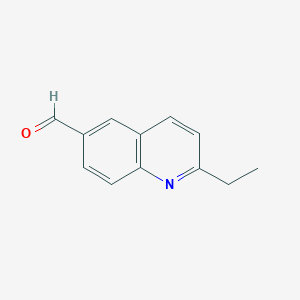
7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzoyl and chloro groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as chlorination, oxidation, and esterification, followed by purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Aplicaciones Científicas De Investigación
7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: A structurally similar compound with different functional groups.
7-Chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid: Another benzothiophene derivative with a chloro group at a different position.
5-Benzoyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: A compound with a similar benzoyl group but a different core structure.
Uniqueness
7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H11ClO4S |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
7-benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClO4S/c17-10-6-11-13(16(19)20)8-22(21)15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20) |
Clave InChI |
SSPNRWLAIORGOQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(S1=O)C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
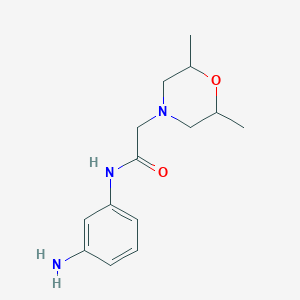
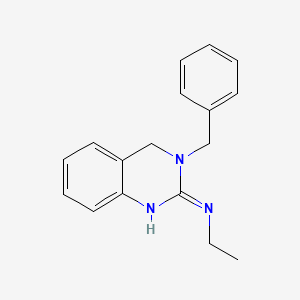
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)
